Potassium hexacyanoruthenate(ii)hydrate

CAS No.: 339268-21-2

Cat. No.: VC2941568

Molecular Formula: C6H2K4N6ORu

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339268-21-2 |

|---|---|

| Molecular Formula | C6H2K4N6ORu |

| Molecular Weight | 431.6 g/mol |

| IUPAC Name | tetrapotassium;ruthenium(2+);hexacyanide;hydrate |

| Standard InChI | InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 |

| Standard InChI Key | ZJQKAKIKDOERFU-UHFFFAOYSA-N |

| SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] |

| Canonical SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] |

Introduction

Basic Information and Chemical Identity

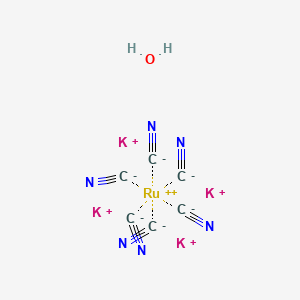

Potassium hexacyanoruthenate(II) hydrate is a ruthenium complex with the chemical formula K₄[Ru(CN)₆]·xH₂O, where the ruthenium atom is in a +2 oxidation state and is coordinated to six cyanide ligands. The compound exists as a hydrated form with varying water molecules, indicated by the variable x in the formula.

Table 1: Chemical Identity and Basic Properties

Physical and Chemical Properties

The physical state and properties of potassium hexacyanoruthenate(II) hydrate provide important information for its handling, storage, and applications in various fields of chemistry.

Table 2: Physical and Chemical Properties

Structural Characteristics

Potassium hexacyanoruthenate(II) hydrate features a central ruthenium(II) ion coordinated to six cyanide ligands through the carbon atoms, forming an octahedral geometry. The negatively charged complex [Ru(CN)₆]⁴⁻ is balanced by four potassium ions. Water molecules are present in the crystal structure, with the exact number varying depending on preparation and storage conditions.

The coordination of the cyanide ligands to the ruthenium center through the carbon atoms leaves the nitrogen atoms available for potential coordination to other metal ions, making this compound valuable for constructing heterometallic coordination networks and polymers .

Synthesis Methods

The synthesis of potassium hexacyanoruthenate(II) hydrate typically involves the coordination of cyanide ligands to ruthenium(II) ions in the presence of potassium ions. While the search results don't detail the primary synthesis method, they provide information on how it's used to prepare other compounds:

Preparation of Lanthanoid Hexacyanoruthenate

One documented synthesis method involves the reaction of potassium hexacyanoruthenate(II) with lanthanoid nitrates:

"An aqueous solution of potassium hexacyanoruthenate(II) (K4[RuII(CN)6], 0.10 M, 3.0 mL) was slowly added to an aqueous solution of LnIII(NO3)3 (0.10 M, 3.0 mL) with vigorous stirring for 18 h. The formed precipitates were collected by centrifugation and washed with distilled water a couple of times. The precipitates were dried in vacuo for 12 h."

Preparation of Metal-Ruthenium Cyano Complexes

Another synthesis approach involves creating cyano-bridged metal complexes:

"An aqueous solution (10 mL) of manganese(II) perchlorate hexahydrate, iron(II) perchlorate hydrate, cobalt(II) nitrate hexahydrate or copper(II) sulfate pentahydrate (0.28 mmol) was added to an aqueous solution (10 mL) of potassium hexacyanoruthenate(II) hydrate (57 mg, 0.14 mmol) for 2 h on a magnetic stirrer. The obtained solid was collected by filtration and washed with water."

Applications in Chemical Research

Potassium hexacyanoruthenate(II) hydrate has diverse applications across several fields of chemistry and materials science due to its unique coordination chemistry and electronic properties.

Catalysis

The compound demonstrates significant catalytic activity in various chemical reactions, particularly in:

Organic Synthesis

Potassium hexacyanoruthenate(II) hydrate serves as a catalyst for various organic transformations, enhancing reaction rates and improving yields. Its ability to facilitate electron transfer processes makes it particularly valuable in redox-based catalytic systems.

Hydrolysis of Organophosphates

When incorporated into cyano-bridged heterometallic coordination polymers with lanthanoid ions ([LnIII(H2O)x]y[RuII(CN)6]), the compound shows promising catalytic activity for the hydrolysis of p-nitrophenyl phosphate (p-NPP). This application has significant implications for the degradation of organophosphate pesticides .

Hydroxylation Reactions

Research has demonstrated its utility in photocatalytic hydroxylation reactions, such as the conversion of benzene to phenol when used in conjunction with other metals. For example, the compound has been used to synthesize [Fe(H2O)3]2[Ru(CN)6], which showed the highest reactivity among similar catalysts tested for benzene hydroxylation .

Electrochemistry

Potassium hexacyanoruthenate(II) hydrate exhibits excellent conductivity and stability, making it valuable for electrochemical applications:

Electrode Modification

The compound has been used to create modified electrodes for the electrochemical detection of biogenic amines and their amino acid precursors. A mixed-valent ruthenium oxide/hexacyanoruthenate polymeric film electrochemically deposited onto glassy carbon electrodes has shown promise for detecting compounds like ethanolamine, tryptamine, and tryptophane .

Sensor Development

Its electrochemical properties make it suitable for the development of sensors that can detect various organic compounds with high sensitivity and specificity .

Materials Science

The compound serves as a precursor for the synthesis of advanced materials:

Cyano-Bridged Coordination Polymers

Potassium hexacyanoruthenate(II) hydrate is used to create cyano-bridged heterometallic coordination polymers, which have applications in catalysis, adsorption, and magnetic materials. These polymers can be represented as [MIII(H2O)x]y[RuII(CN)6], where M represents various metal ions .

Nanomaterials and Thin Films

The compound contributes to the development of nanomaterials and thin films that find applications in electronics and photonics.

Environmental Applications

Research indicates potential environmental applications, particularly in pollution control:

Heavy Metal Removal

The compound and its derivatives have been explored for their ability to remove heavy metals from wastewater, contributing to environmental remediation efforts.

Degradation of Organophosphates

Its catalytic properties make it useful for the degradation of organophosphate pesticides, addressing environmental contamination concerns .

Research Findings

Recent research has provided valuable insights into the properties and applications of potassium hexacyanoruthenate(II) hydrate, particularly in heterogeneous catalysis and electrochemistry.

Lanthanoid-Ruthenium Cyano Complexes for Organophosphate Hydrolysis

A significant study investigated the use of lanthanoid ions (Tb³⁺ or Eu³⁺) incorporated into cyano-bridged heterometallic coordination polymers with ruthenium for the hydrolysis of p-nitrophenyl phosphate (p-NPP). The research revealed:

"Significantly, LnCos exhibited higher activity than LnRus due to the strong surface Lewis acidity of trivalent C-bound metal ions. The activity of LnMCs was also higher than FeMCs because of the strong Lewis acidity and stability of LnMCs."

The research demonstrated that the incorporation of lanthanoid ions enhances the catalytic activity and stability of cyano-bridged ruthenium complexes compared to those containing iron. The strong interaction between adsorbed p-NPP and water on the lanthanoid ion accelerated the hydrolysis reaction on the surface of these complexes .

Electrochemical Detection of Biogenic Amines

Another study explored the use of ruthenium-based modified electrodes for the electrochemical detection of biogenic amines:

"The use of a mixed-valent ruthenium oxide/hexacyanoruthenate polymeric film electrochemically deposited onto glassy carbon electrodes is proposed here for the detection of biogenic amines and their amino acid precursors, following their separation by microchip capillary electrophoresis."

The research demonstrated good repeatability (RSD≤3.6%), high sensitivity, and a wide linear range for the detection of compounds like ethanolamine, tryptamine, and tryptophane. Detection limits were determined to be 23 μM for ethanolamine, 27 μM for tryptamine, and 34 μM for tryptophane .

Photocatalytic Hydroxylation of Benzene

Research has also examined the use of ruthenium-cyano complexes in photocatalytic reactions:

"Among the catalysts, [Fe(H2O)3]2[Ru(CN)6] showed the highest reactivity in terms of [Phenol] production."

The study investigated the catalytic hydroxylation of benzene using hydrogen peroxide to produce phenol, with various metal-ruthenium cyano complexes tested as catalysts. The iron-ruthenium complex demonstrated superior performance compared to manganese, cobalt, and copper alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume